

An In-depth Technical Guide to Fentonium: Chemical Structure and Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Fentonium**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fentonium is an anticholinergic and antispasmodic agent derived from atropine.^[1] It is a quaternary ammonium compound and a derivative of hyoscyamine.^{[2][3]} **Fentonium** is recognized for its therapeutic potential in treating conditions such as unstable bladder and gastrointestinal ulcers.^{[2][4][5]} This document provides a comprehensive overview of the chemical structure and properties of **Fentonium**, intended for a technical audience in the fields of chemical research and drug development.

Chemical Structure and Identification

Fentonium is chemically identified as a quaternary analog of hyoscyamine.^[2] The cation form has the chemical formula $C_{31}H_{34}NO_4^+$.^[6] It is also available as **Fentonium** bromide with the chemical formula $C_{31}H_{34}BrNO_4$.^[2]

Key Identifiers:

- IUPAC Name: [(1R,5S)-8-methyl-8-[2-oxo-2-(4-phenylphenyl)ethyl]-8-azoniabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate^[6]
- CAS Numbers: 34786-74-8 (cation), 5868-06-4 (bromide)^[2]

- Synonyms: **Fentonium** bromide, FA 402, Z 326, Ketoscilium, Ulcesium, Phenthonium bromide[2][7]

The molecular structure of **Fentonium** features a tropane skeleton, characteristic of atropine derivatives, with a quaternary ammonium group, which influences its pharmacological activity.

Physicochemical Properties

A summary of the key physicochemical properties of **Fentonium** and **Fentonium** bromide is presented in the table below. This data is crucial for formulation development, analytical method development, and understanding the compound's behavior in biological systems.

Property	Fentonium (Cation)	Fentonium Bromide	Reference
Molecular Formula	$C_{31}H_{34}NO_4^+$	$C_{31}H_{34}BrNO_4$	[2][6]
Molecular Weight	484.6 g/mol	564.52 g/mol	[2][6]
Exact Mass	484.24878357 Da	563.1671 Da	[2][6]
Appearance	-	Crystals	[7]
Melting Point	-	193-194°C or 203-205°C (decomposition)	[7]
Optical Rotation	-	$[\alpha]D^{23} -5.68^\circ$ (c=5 in DMF)	[7]
Elemental Analysis	-	C: 65.96%, H: 6.07%, Br: 14.15%, N: 2.48%, O: 11.34%	[2]

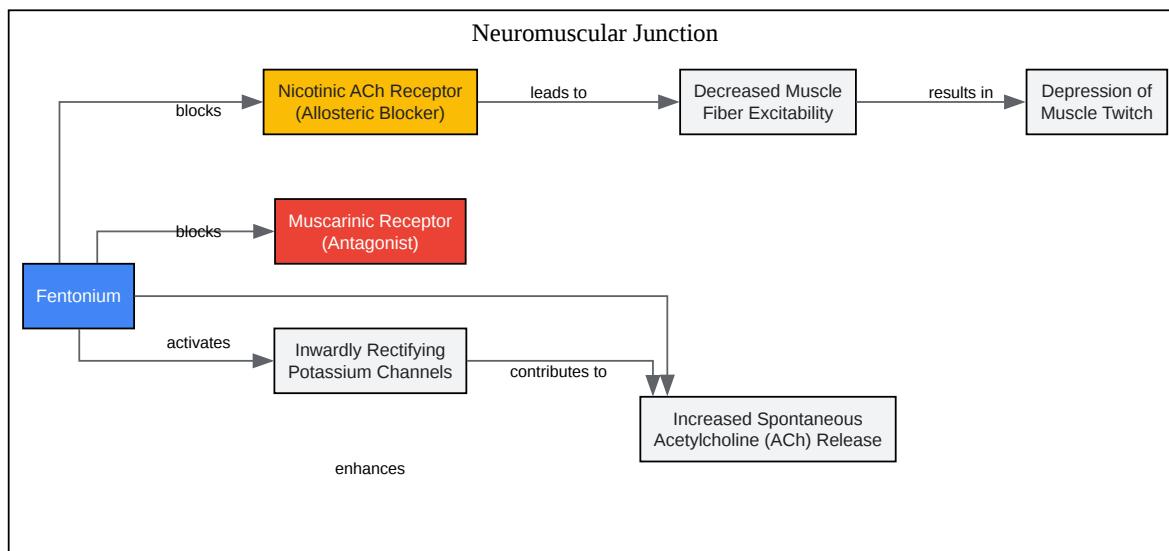
Pharmacological Properties and Mechanism of Action

Fentonium exhibits its therapeutic effects primarily through its anticholinergic activity.[2] It acts as a blocker of muscarinic receptors and an allosteric blocker of $\alpha 12\beta\gamma\epsilon$ nicotinic receptors.[2]

Key Pharmacological Actions:

- Antispasmodic and Anti-ulcerogenic: **Fentonium** is effective in preventing stress ulcers and inhibiting gastric acid secretion in rats.[4]
- Neuromuscular Blockade: It can depress muscle twitches elicited by nerve stimulation by affecting the electrical excitability of the muscle fiber membrane and blocking the nicotinic acetylcholine receptor's ion channel conductance.[8]
- Acetylcholine Release: **Fentonium** increases the spontaneous release of acetylcholine at the motor endplate.[2] This effect appears to be mediated by an increase in the inwardly rectifying potassium channel conductance.[3]

The following diagram illustrates the proposed mechanism of action of **Fentonium** at the neuromuscular junction.



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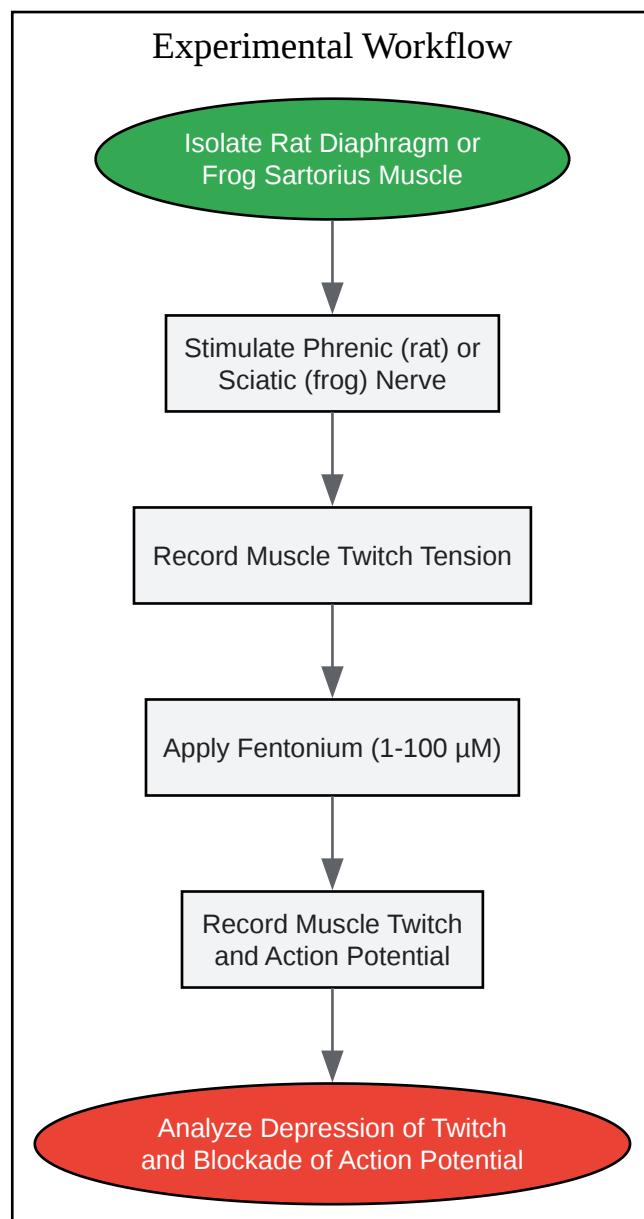
Caption: Proposed mechanism of **Fentonium** at the neuromuscular junction.

Experimental Protocols

Detailed experimental methodologies are essential for replicating and building upon existing research. Below are summaries of protocols that have been used to investigate the pharmacological effects of **Fentonium**.

Assessment of Neuromuscular Blockade

This protocol, adapted from studies on rat diaphragm and frog sartorius muscles, is used to evaluate the effect of **Fentonium** on neuromuscular transmission.^[8]



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Caption: Workflow for assessing neuromuscular blockade by **Fentonium**.

Methodology:

- Tissue Preparation: Isolate the phrenic nerve-diaphragm from a rat or the sciatic nerve-sartorius muscle from a frog.

- Mounting: Mount the preparation in an organ bath containing a suitable physiological solution (e.g., Krebs-Ringer or Ringer's solution) and maintain at a physiological temperature.
- Stimulation: Stimulate the nerve supramaximally with brief electrical pulses to elicit muscle twitches.
- Recording: Record the isometric twitch tension using a force transducer.
- Drug Application: Add **Fentonium** to the organ bath at varying concentrations (e.g., 1-100 μM).
- Data Acquisition: Record the changes in muscle twitch amplitude and nerve-evoked muscle action potentials.
- Analysis: Determine the concentration-response relationship for the depression of muscle twitch and blockade of the action potential to calculate the IC_{50} .^[8]

Investigation of Acetylcholine Release

This protocol is based on studies using the guinea pig ileal myenteric plexus to measure the effect of **Fentonium** on acetylcholine release.^[3]

Methodology:

- Preparation: Isolate the myenteric plexus from the guinea pig ileum.
- Labeling: Incubate the preparation with $[^3\text{H}]\text{-choline}$ to label the acetylcholine stores.
- Superfusion: Place the labeled tissue in a superfusion chamber and perfuse with a physiological salt solution.
- Sample Collection: Collect fractions of the superfusate to measure basal $[^3\text{H}]\text{-acetylcholine}$ release.
- Drug Exposure: Introduce **Fentonium** (e.g., 10-50 μM) into the superfusion medium.
- Analysis: Measure the radioactivity in the collected fractions using liquid scintillation counting to determine the effect of **Fentonium** on acetylcholine release. The influence of other agents

like muscarinic or nicotinic antagonists can be studied by their inclusion in the superfusion medium.[3]

Toxicology

The acute toxicity of **Fentonium** bromide has been determined in mice. The LD₅₀ values provide an indication of the short-term toxicity of the compound.[7]

Route of Administration	LD ₅₀ in Mice (mg/kg)	Reference
Intravenous (i.v.)	12.1	[7]
Subcutaneous (s.c.)	>400	[7]
Oral	>400	[7]

Conclusion

Fentonium is a well-characterized anticholinergic agent with significant antispasmodic and anti-ulcerogenic properties. Its mechanism of action involves the blockade of muscarinic and nicotinic acetylcholine receptors, as well as the modulation of acetylcholine release. The data and protocols presented in this guide offer a solid foundation for further research and development of **Fentonium** and related compounds for therapeutic applications.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Fentonium: Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1248990#fentonium-chemical-structure-and-properties>]

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